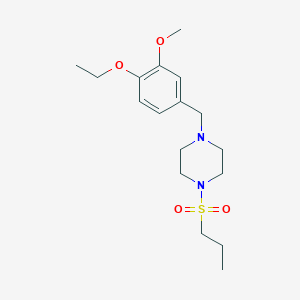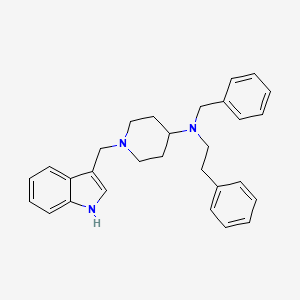![molecular formula C20H33N3 B10882735 1-Ethyl-4-[1-(4-ethylbenzyl)piperidin-4-yl]piperazine](/img/structure/B10882735.png)
1-Ethyl-4-[1-(4-ethylbenzyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE is a synthetic organic compound with the molecular formula C20H33N3 It is a derivative of piperazine, a heterocyclic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(4-ETHYLBENZYL)-4-PIPERIDINE. This can be achieved through the reaction of 4-ETHYLBENZYL chloride with piperidine in the presence of a base such as sodium hydroxide.
Alkylation of Piperidine: The next step involves the alkylation of the piperidine intermediate with ethyl bromide to form 1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERIDINE.
Cyclization to Piperazine: Finally, the piperidine derivative undergoes cyclization with ethylenediamine to form the desired piperazine compound.
Industrial Production Methods
Industrial production of 1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with various functional groups.
Scientific Research Applications
1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound is studied for its potential effects on the central nervous system and its interactions with various neurotransmitter receptors.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-4-[1-(4-METHYLBENZYL)-4-PIPERIDYL]PIPERAZINE: Similar structure with a methyl group instead of an ethyl group on the benzyl ring.
1-ETHYL-4-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]PIPERAZINE: Similar structure with a chlorine atom on the benzyl ring.
1-ETHYL-4-[1-(4-FLUOROBENZYL)-4-PIPERIDYL]PIPERAZINE: Similar structure with a fluorine atom on the benzyl ring.
Uniqueness
1-ETHYL-4-[1-(4-ETHYLBENZYL)-4-PIPERIDYL]PIPERAZINE is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H33N3 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-ethyl-4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C20H33N3/c1-3-18-5-7-19(8-6-18)17-22-11-9-20(10-12-22)23-15-13-21(4-2)14-16-23/h5-8,20H,3-4,9-17H2,1-2H3 |
InChI Key |
KHIZYERVYHCXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10882654.png)
![6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline](/img/structure/B10882655.png)
![N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B10882663.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10882684.png)

![2-{2-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882689.png)
![2-(3-Methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882696.png)
![N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10882707.png)
![N-(4-{[4-(3-methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10882711.png)
![Phenyl[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B10882713.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882725.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10882732.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B10882746.png)
